molecular formula C22H22FN3O3 B11360881 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11360881
M. Wt: 395.4 g/mol
InChI Key: HWIPECVGAWAJQL-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the fluoro group and the ethyl side chain.

The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The final step is the coupling of the indole derivative with the pyrrolidine ring and the methoxyphenyl group, typically using amide bond formation reactions under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield pyrrolidine-3-ol derivatives .

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22FN3O3/c1-29-18-4-2-3-17(11-18)25-22(28)15-9-21(27)26(13-15)8-7-14-12-24-20-6-5-16(23)10-19(14)20/h2-6,10-12,15,24H,7-9,13H2,1H3,(H,25,28)

InChI Key

HWIPECVGAWAJQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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